molecular formula C12H9ClFNO3 B12078957 Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate CAS No. 1065094-11-2

Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B12078957
CAS No.: 1065094-11-2
M. Wt: 269.65 g/mol
InChI Key: ZJZJBBUPOXIYBX-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Functional Groups: The chloro and fluoro groups can be introduced via halogenation reactions using reagents such as thionyl chloride (SOCl₂) and fluorine gas (F₂) or other fluorinating agents.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Formation of quinoline ketones

    Reduction: Formation of quinoline amines

    Substitution: Formation of various substituted quinoline derivatives

Scientific Research Applications

Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate: Lacks the chloro group, which may affect its reactivity and biological activity.

    Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate: Lacks the fluoro group, which may influence its chemical properties and applications.

    Ethyl 8-chloro-5-fluoroquinoline-3-carboxylate: Lacks the hydroxy group, which can impact its solubility and interaction with biological targets.

The presence of the chloro, fluoro, and hydroxy groups in this compound makes it unique and potentially more versatile in its applications compared to its analogs.

Properties

CAS No.

1065094-11-2

Molecular Formula

C12H9ClFNO3

Molecular Weight

269.65 g/mol

IUPAC Name

ethyl 8-chloro-5-fluoro-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)6-5-15-10-7(13)3-4-8(14)9(10)11(6)16/h3-5H,2H2,1H3,(H,15,16)

InChI Key

ZJZJBBUPOXIYBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)F)Cl

Origin of Product

United States

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